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Biochemical Selectivity and Off-Target Profile

The core selectivity data for SGC-CBP30 is summarized in the table below.

Target
Category

Specific Target
Affinity /
Potency (Kd
or IC₅₀)

Selectivity Fold-
Change (vs.
CBP/p300)

Assay Type

Primary
Targets

CBP 26-47 nM [1]

[2]

- ITC, Biolayer

Interference [1] [2]

p300 32 nM [1] - ITC [1]

Major Off-
Targets (BET
Family)

BRD4(1) 850-885 nM [1]
[2]

~34-fold ITC [1] [2]

BRD2, BRD3,

BRD4(2)

Low µM range

(ΔTm 0.9-
2.0°C) [1]

- DSF [1]

Other Off-
Targets

Adrenergic α2C
Receptor

110 nM [2] - Panel screening
(136 targets) [2]
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Target
Category

Specific Target
Affinity /
Potency (Kd
or IC₅₀)

Selectivity Fold-
Change (vs.
CBP/p300)

Assay Type

Phosphodiesterase-5
(PDE5)

150 nM [2] - Panel screening
(136 targets) [2]

Adrenergic α2A
Receptor

570 nM [2] - Panel screening
(136 targets) [2]

Platelet-Activating
Factor (PAF)

510 nM [2] - Panel screening
(136 targets) [2]

ABCG2 Transporter Inhibition
identified [3]

- Combinatorial
drug screen [3]

A Differential Scanning Fluorimetry (DSF) assay against 45 bromodomains confirmed that aside from

CBP/p300, only BET family bromodomains showed significant binding, with no activity against other non-

BET bromodomains [1]. However, screening against a diverse panel of 136 non-epigenetic targets (including

GPCRs, ion channels, enzymes, and kinases) revealed several potent off-target interactions [2].

Cellular Activity and Experimental Guidance

The narrow window between on-target and off-target effects is the primary challenge for your experimental

work.

Cellular Target Engagement: The probe is cell-active, with experiments showing dose-dependent

inhibition of the CBP-histone H3.3 interaction (NanoBRET assay) with an EC₅₀ of 0.28 µM, and
chromatin release of a CBP-bromodomain fusion protein (high-content imaging assay) at low

micromolar concentrations (~2.5 µM) [4].
Critical Concentration Window: The recommended concentration range in cells is 100 to 1000 nM
[2]. Dosing above 2-3 µM carries a high risk of observing phenotypes driven by BET bromodomain
inhibition rather than CBP/p300-specific effects [1] [2]. The following conceptual diagram illustrates

this relationship.
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Q1: At what concentration can I confidently attribute my cellular phenotype to CBP/p300 inhibition?

A: For most cell-based assays, maintain SGC-CBP30 concentrations at or below 2.5 µM [4]. The
most reliable data for CBP/p300-specific effects are generated in the 100 nM to 1 µM range [2]. Any

effects observed consistently at concentrations of 3.3 µM or 10 µM are likely confounded by
significant off-target activity, particularly BET inhibition [2].

Q2: How can I deconvolute CBP/p300 effects from BET effects in my experiment?

A: The most robust strategy is to use a combination of orthogonal tools:
Employ a Selective BET Inhibitor: Include a pan-BET inhibitor (e.g., JQ1) or a BD1-selective

inhibitor as a control. If your phenotype is replicated by the BET inhibitor, it suggests off-target
involvement [1].

Use an Alternative CBP/p300 Probe: If available, confirm key findings with a chemically
distinct CBP/p300 inhibitor, such as CPI-637, which offers a much wider selectivity window over

BET bromodomains (~700-fold) [2].
Monitor Known Transcriptional Signatures: Use qPCR or RNA-seq to assess the expression

of known CBP/p300-specific genes (e.g., a subset of IL-17A regulated genes) versus BET-
target genes (e.g., MYC). SGC-CBP30 has a much more restricted effect on gene expression

than the pan-BET inhibitor JQ1 [1].

Q3: My assay involves drug combinations or measures cytotoxicity. What unexpected off-target should

I consider?

A: Be aware that SGC-CBP30 has been identified as an inhibitor of the ABCG2 efflux transporter
[3]. This off-target effect is not related to its epigenetic activity but can profoundly potentiate the
cytotoxicity of other drugs that are substrates of ABCG2 (e.g., TAK-243) by increasing their

intracellular concentration [3]. Control experiments to rule out this mechanism are advised in such
settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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